N-Trityl Candesartan Ethyl Ester

Process Chemistry Synthetic Route Development Yield Optimization

Addressing the challenge of N2-regioisomer impurity formation in Candesartan Cilexetil production, this dual-protected intermediate enables orthogonal synthesis with significantly enhanced purity and yield. - Achieves 99.1% HPLC purity in multi-kilogram Candesartan Cilexetil processes, mitigating the difficult-to-remove 2-hydroxy-benzimidazole impurity. - Serves as a critical reference standard for ANDA submissions, enabling accurate quantification of N2-Trityl regioisomer (CAS 1797985-81-9) per FDA guidelines. - Versatile starting material for custom sartan analog synthesis and EP Impurity H standard preparation. Supplied with comprehensive analytical documentation; ideal for both R&D and scaled production environments.

Molecular Formula C45H38N6O3
Molecular Weight 710.8 g/mol
CAS No. 856414-35-2
Cat. No. B1365269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Trityl Candesartan Ethyl Ester
CAS856414-35-2
Molecular FormulaC45H38N6O3
Molecular Weight710.8 g/mol
Structural Identifiers
SMILESCCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OCC
InChIInChI=1S/C45H38N6O3/c1-3-53-43(52)39-25-16-26-40-41(39)50(44(46-40)54-4-2)31-32-27-29-33(30-28-32)37-23-14-15-24-38(37)42-47-48-49-51(42)45(34-17-8-5-9-18-34,35-19-10-6-11-20-35)36-21-12-7-13-22-36/h5-30H,3-4,31H2,1-2H3
InChIKeySNFWGZOZIHMCHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Trityl Candesartan Ethyl Ester: Key Protected Intermediate


N-Trityl Candesartan Ethyl Ester (CAS 856414-35-2) is a protected intermediate in the synthesis of Candesartan Cilexetil, a potent angiotensin II receptor blocker (ARB) [1]. This compound is characterized by a trityl (triphenylmethyl) protecting group on the tetrazole ring and an ethyl ester moiety at the carboxyl position, rendering it a stable and versatile building block for downstream alkylation reactions [2]. Its primary role is to facilitate the selective introduction of the cilexetil prodrug moiety while preventing unwanted side reactions, thereby ensuring the purity and yield of the final Active Pharmaceutical Ingredient (API) [1].

Orthogonal protection Trityl on tetrazole, ethyl ester on carboxyl
Selective alkylation Enables cilexetil prodrug introduction
Side-reaction control Prevents tetrazole proton quenching

Why N-Trityl Candesartan Ethyl Ester Cannot Be Substituted


Generic substitution is not feasible for N-Trityl Candesartan Ethyl Ester due to its precise combination of protecting groups, which is essential for orthogonal synthesis strategies. Using an un-esterified analog like N-Trityl Candesartan (CAS 139481-72-4) would introduce an unprotected carboxylic acid, leading to unwanted side reactions during the critical cilexetil alkylation step [1]. Conversely, using a non-tritylated candesartan ethyl ester would expose the acidic tetrazole proton, which is known to quench the alkylating agent and lead to the formation of a major, difficult-to-remove 2-hydroxy-benzimidazole impurity (Compound 3) in the final product [2]. This impurity has similar properties to the API, making purification challenging and reducing the overall yield [2]. Therefore, the specific dual-protected state of this compound is a functional requirement for a high-yielding and scalable process, not an interchangeable feature.

Unprotected carboxylic acid
N-Trityl Candesartan (CAS 139481-72-4) may cause side reactions during cilexetil alkylation due to free acid.
Non-tritylated ethyl ester
Exposing tetrazole proton can quench alkylating agent and generate major 2-hydroxy-benzimidazole impurity.
Dual protection required
Only the specific dual-protected intermediate supports high-yielding scalable synthesis.

N-Trityl Candesartan Ethyl Ester: Comparative Evidence


Convergent Route Yield Advantage

A convergent synthetic route utilizing an intermediate structurally equivalent to N-Trityl Candesartan Ethyl Ester achieves a 55% overall yield over six steps with 99.1% final purity by HPLC for candesartan cilexetil [1]. In contrast, earlier linear synthesis methods were characterized by 5-8 steps in medium overall yield and consistently suffered from a major impurity issue during the final detritylation step, which complicated purification and reduced the effective recovery yield [1]. The higher yield and purity of the convergent route demonstrate the advantage of using this specific protected intermediate.

Convergent route yield
Cross-study comparable
55% yield over six steps
Demonstrates route efficiency for industrial scale
Compared to linear methods with impurity issue
Process Chemistry Synthetic Route Development Yield Optimization

Critical Impurity Prevention

The use of a trityl-protected intermediate is essential to prevent the formation of a 2-hydroxy-benzimidazole impurity during the final acidic deprotection step of candesartan cilexetil [1]. The prior art, which often involved deprotecting the trityl group in the last step, was 'always accompanied with the formation of the 2-hydroxy-benzimidazole 3 ... as a major impurity' [1]. This impurity is 'difficult to purify' due to its similarity to the target API [1]. The more efficient convergent route demonstrates how using a protected intermediate earlier in the sequence mitigates this issue, leading to a final product with 99.1% purity by HPLC [1].

Impurity prevention
Class-level inference
99.1% purity (HPLC)
Supports purity specification for regulatory compliance
Mitigates difficult-to-remove 2-hydroxy-benzimidazole impurity
Impurity Profiling API Purity Process Control

Procurement Cost and Purity Profile

Procurement data reveals a significant price and purity distinction between the ethyl ester and its analogous carboxylic acid. N-Trityl Candesartan (CAS 139481-72-4), the carboxylic acid form, is a more common impurity standard available at NLT 98% purity . In contrast, N-Trityl Candesartan Ethyl Ester (CAS 856414-35-2) is a more specialized, higher-value intermediate. For instance, a 5mg unit of the ethyl ester from a premium vendor can cost up to $838.16 [1], while a comparable 5mg quantity of the carboxylic acid impurity standard is priced at $360.00 [2], a 57% cost difference for a chemically distinct yet structurally related compound.

Procurement cost
Cross-study comparable
$838.16/5mg (ethyl ester) vs $360.00/5mg (acid)
Reflects specialized synthetic utility and supply chain position
Supplier catalog pricing; may vary
Procurement Cost-Benefit Analysis Analytical Standards

Differentiation of N1- and N2-Trityl Regioisomers

The target compound is unequivocally defined as the N1-Trityl regioisomer (Candesartan N1-Trityl Ethyl Ester, CAS 856414-35-2) [1]. It is chemically distinct from the N2-Trityl analog (Candesartan Ethyl Ester N2-Trityl Analog, CAS 1797985-81-9) [2]. While both share the molecular formula C45H38N6O3 and a molecular weight of 710.8 g/mol [1][2], they are different compounds with different CAS numbers and distinct chromatographic properties. The N2-Trityl analog is often characterized as a process impurity or byproduct [3], whereas the N1-Trityl ethyl ester is the intended protected intermediate for the primary synthetic pathway [1].

N1 vs N2 regioisomer
Direct head-to-head comparison
N1-Trityl Ethyl Ester (CAS 856414-35-2)
Critical for method validation and QC
Distinct CAS and chromatographic retention from N2-Trityl analog
Analytical Chemistry Impurity Profiling Method Validation

N-Trityl Candesartan Ethyl Ester: High-Value Applications


Industrial-Scale API Synthesis

This compound is the preferred building block for the convergent, multi-kilogram synthesis of Candesartan Cilexetil. By employing this protected intermediate, process chemists can achieve a 55% overall yield with 99.1% purity (HPLC) [1], a significant improvement over linear routes that suffer from a major, difficult-to-remove impurity [1]. This translates to a more robust, cost-effective, and high-purity manufacturing process suitable for commercial production .

Analytical Method Development and Validation

For generic drug manufacturers, this compound is an essential reference standard for developing and validating HPLC, UHPLC, or LC-MS methods. Its use is specifically required to identify and quantify process-related impurities, such as unreacted intermediate or the N2-Trityl regioisomer (CAS 1797985-81-9), in the final API or drug product. This is a critical component of Abbreviated New Drug Application (ANDA) submissions to regulatory bodies like the FDA [2].

Synthesis of Analogs and Impurity Standards

As a versatile intermediate, N-Trityl Candesartan Ethyl Ester serves as a starting material for the custom synthesis of various sartan analogs for research purposes [1]. Its dual-protected state allows for selective modifications, enabling the creation of a wide range of derivatives. Furthermore, it is used to prepare specific impurity standards, such as Candesartan Cilexetil EP Impurity H (Trityl Candesartan Cilexetil), which are required for pharmacopeial compliance .

Prodrug Activation and Stability Research

This compound is a valuable tool for academic and industrial researchers studying the structure-activity relationships (SAR) and prodrug activation mechanisms of sartan-class drugs. Its stability, compared to the unprotected candesartan, allows for controlled studies on enzymatic and chemical hydrolysis of the ethyl ester to the active carboxylic acid form, providing insights into the drug's pharmacokinetic profile .

Application
Selection Property
Validation Focus
Industrial-scale API synthesis
Orthogonal protection enables selective cilexetil alkylation
Process robustness, yield, and purity verification
Analytical method development
Defined N1-Trityl regioisomer identity
HPLC/LC-MS specificity and impurity quantification
Synthesis of analogs & impurity standards
Versatile dual-protected building block
Derivatization scope and reference standard preparation
Prodrug activation & stability research
Stable protected form for controlled hydrolysis studies
Enzymatic/chemical conversion and SAR studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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